N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]hexanamide
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Overview
Description
“N’-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide” is a hydrazide compound. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where both nitrogen atoms are also bonded to a carbonyl group (C=O). They are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of a hydrazide typically involves the reaction of a carboxylic acid (or its derivative) with hydrazine. In this case, the carboxylic acid would likely be hexanoic acid, and the hydrazine would be substituted with a 4-ethoxyphenyl group .Molecular Structure Analysis
The molecular structure of this compound would include a hexanoyl group (a six-carbon chain ending in a carbonyl group), attached to a hydrazide group, which is in turn attached to a 4-ethoxyphenyl group .Chemical Reactions Analysis
Hydrazides can undergo a variety of chemical reactions, including condensation with aldehydes or ketones to form hydrazones, and reaction with nitrous acid to form diazo compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, hydrazides are typically solid at room temperature, and they are generally soluble in common organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-6-7-8-16(19)18-17-13(3)14-9-11-15(12-10-14)20-5-2/h9-12H,4-8H2,1-3H3,(H,18,19)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLYHRDYROICCW-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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